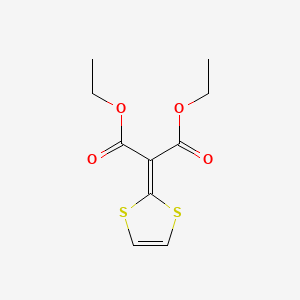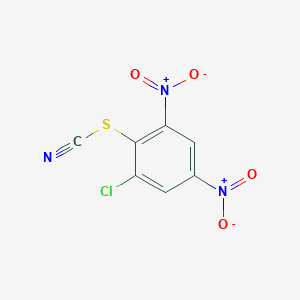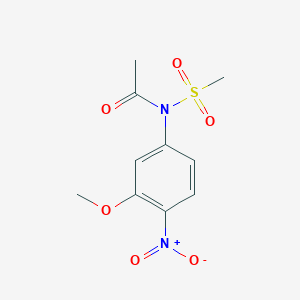
4-(2-cyclopentylidenehydrazinyl)-6-methyl-1H-pyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-cyclopentylidenehydrazinyl)-6-methyl-1H-pyridin-2-one is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields of science. This compound is characterized by a pyridinone core with a cyclopentylidenehydrazinyl substituent, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-cyclopentylidenehydrazinyl)-6-methyl-1H-pyridin-2-one typically involves the reaction of 6-methyl-2-pyridone with cyclopentanone hydrazone. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated for several hours to ensure complete conversion of the starting materials to the desired product. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield. Industrial production would also focus on ensuring the purity and consistency of the final product through rigorous quality control measures .
化学反应分析
Types of Reactions
4-(2-cyclopentylidenehydrazinyl)-6-methyl-1H-pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazone moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridinone core.
Reduction: Reduced hydrazone derivatives.
Substitution: Substituted pyridinone derivatives with various functional groups.
科学研究应用
4-(2-cyclopentylidenehydrazinyl)-6-methyl-1H-pyridin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
作用机制
The mechanism of action of 4-(2-cyclopentylidenehydrazinyl)-6-methyl-1H-pyridin-2-one involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes, such as N-acetyltransferase 10 (NAT10), which plays a role in stabilizing microtubules and maintaining nuclear shape. By inhibiting NAT10, the compound can correct defects in nuclear architecture and reduce DNA damage, making it a potential candidate for treating diseases associated with nuclear abnormalities .
相似化合物的比较
Similar Compounds
- 2-cyclopentylidenehydrazinyl-4-methylpyridin-2-one
- 4-(2-cyclopentylidenehydrazinyl)-6-methyl-1H-pyridin-2-thione
- 4-(2-cyclopentylidenehydrazinyl)-6-methyl-1H-pyridin-2-amine
Uniqueness
4-(2-cyclopentylidenehydrazinyl)-6-methyl-1H-pyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit NAT10 and correct nuclear defects sets it apart from other similar compounds, making it a valuable molecule for research and potential therapeutic applications .
属性
CAS 编号 |
61191-25-1 |
|---|---|
分子式 |
C11H15N3O |
分子量 |
205.26 g/mol |
IUPAC 名称 |
4-(2-cyclopentylidenehydrazinyl)-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C11H15N3O/c1-8-6-10(7-11(15)12-8)14-13-9-4-2-3-5-9/h6-7H,2-5H2,1H3,(H2,12,14,15) |
InChI 键 |
GINGMYCEGOHIJH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=O)N1)NN=C2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-(Methylamino)phenyl]-2-phenylethane-1,2-dione](/img/structure/B14602337.png)

![2',2'-Dimethylspiro[4-azabicyclo[2.2.2]octane-2,4'-[1,3]dioxolane]](/img/structure/B14602343.png)
![3-[2-(2H-Tetrazol-5-yl)ethyl]-4H-1-benzopyran-4-one](/img/structure/B14602345.png)




![3,6-Diphenyl-4-(pyridin-2-yl)-2H-furo[3,2-b]pyrrole-2,5(4H)-dione](/img/structure/B14602387.png)


![2-Methylnaphtho[1,2-d][1,3]oxazole-5-carbonitrile](/img/structure/B14602403.png)

